2,5-Diphenyl-3-nitrosopyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis and Functional Materials
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, serves as a fundamental structural motif in a vast array of natural products and synthetic compounds. Current time information in Bangalore, IN.thieme-connect.comresearchgate.net Its unique electronic properties, arising from the delocalization of six π-electrons over the five-membered ring, render it an electron-rich system highly susceptible to electrophilic substitution. researchgate.net This inherent reactivity has been extensively exploited in organic synthesis, making pyrroles versatile building blocks for the construction of more complex molecular architectures. researchgate.netalfa-chemistry.com
The pyrrole nucleus is a constituent of many biologically significant molecules, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological processes. Current time information in Bangalore, IN.pageplace.de In the realm of medicinal chemistry, pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents. researchgate.netnih.govmdpi.com
Beyond their biological importance, pyrrole-based compounds are at the forefront of materials science research. pageplace.dersc.org The ability to readily functionalize the pyrrole ring allows for the fine-tuning of its electronic and photophysical properties. This has led to the development of a wide range of functional materials with applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. pageplace.dersc.org The incorporation of pyrrole units into conjugated polymers, for instance, can enhance their conductivity and charge-transport properties. Furthermore, pyrrole-based dyes and chromophores are integral to the development of advanced optical materials, including those with nonlinear optical properties and applications in photodynamic therapy. pageplace.deacs.org
Evolution of Nitrosopyrrole Chemistry: Historical Context and Foundational Discoveries
The history of pyrrole chemistry dates back to 1834 when it was first detected by F. F. Runge as a component of coal tar. thieme-connect.com Its name, derived from the Greek word "pyrrhos" meaning "fiery," alludes to the red color it imparts to a pine splint dipped in hydrochloric acid. thieme-connect.com The synthesis of the pyrrole ring system was significantly advanced in 1884 with the independent reports by Carl Paal and Ludwig Knorr of a method to produce substituted pyrroles from 1,4-dicarbonyl compounds, now famously known as the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.org This reaction remains a cornerstone in heterocyclic chemistry for its versatility and efficiency. wikipedia.orgorganic-chemistry.org
The introduction of the nitroso group (–NO) into the pyrrole ring, creating nitrosopyrroles, marked a significant step in the functionalization of this heterocycle. C-nitroso compounds have been known for over a century and are recognized for their diverse reactivity. nih.gov The nitrosation of pyrroles, typically an electrophilic substitution reaction, was historically carried out under harsh acidic conditions. dal.ca However, these methods often led to low yields and were incompatible with sensitive functional groups.
A significant advancement in nitrosopyrrole chemistry came with the development of milder nitrosating agents. The use of nitrosonium tetrafluoroborate (B81430) (NOBF4) has emerged as a highly efficient method for the nitrosation of pyrroles, offering short reaction times and avoiding the need for strong acids. dal.carsc.org This has enabled the synthesis of a wider range of nitrosopyrrole derivatives, including those with electron-donating groups that would not be stable under traditional nitrosating conditions. dal.ca The reactivity of the nitroso group in these compounds has been a subject of interest, as they can exist in monomer-dimer equilibrium and participate in various cycloaddition and condensation reactions. nih.govnih.govfrontiersin.org These reactions have been utilized in the synthesis of more complex heterocyclic systems, such as aza-dipyrromethenes (aza-BODIPYs), which have found applications as near-infrared dyes and fluorescent probes. acs.orgrsc.org
Positioning of 2,5-Diphenyl-3-nitrosopyrrole within Advanced Heterocyclic Systems Research
This compound is a specific example of a C-nitrosopyrrole that sits (B43327) at the intersection of several key areas of advanced heterocyclic chemistry research. The presence of the phenyl groups at the 2- and 5-positions of the pyrrole ring provides steric bulk and influences the electronic properties of the heterocyclic core. The synthesis of the 2,5-diphenylpyrrole precursor is readily achieved through the Paal-Knorr synthesis from 1,4-diphenyl-1,4-butanedione and an ammonia (B1221849) source. rsc.orgorganic-chemistry.org
The introduction of the nitroso group at the 3-position of the 2,5-diphenylpyrrole scaffold opens up a range of synthetic possibilities. As a C-nitroso compound, it can serve as a versatile intermediate. nih.gov For instance, the condensation of α-nitrosopyrroles with other pyrrole derivatives is a key step in the modular synthesis of unsymmetrical aza-BODIPY dyes. rsc.orgresearchgate.net These dyes are of significant interest due to their strong absorption and emission in the near-infrared region, making them valuable for applications in bioimaging and photothermal therapy. acs.org
The study of this compound and its reactivity contributes to the broader understanding of the functionalization of electron-rich heterocycles. nih.govfrontiersin.org Research into its synthesis using modern reagents like NOBF4 showcases the ongoing efforts to develop more efficient and sustainable synthetic methodologies in organic chemistry. dal.carsc.org Furthermore, the spectroscopic and physicochemical properties of this compound provide valuable data for computational and theoretical studies aimed at predicting the behavior of complex heterocyclic systems. rsc.org The chromogenic nature of nitrosopyrroles and their derivatives also positions them as potential components in the development of novel sensors and smart materials. researchgate.net
Interactive Data Tables
Properties of 2,5-Diphenyl-1H-pyrrole
| Property | Value | Reference |
| Molecular Formula | C16H13N | nih.gov |
| Molecular Weight | 219.28 g/mol | nih.gov |
| CAS Number | 838-40-4 | nih.gov |
Spectroscopic Data for 2-Nitroso-3,5-diphenyl-1H-pyrrole
| Spectroscopy | Data | Reference |
| 1H NMR (500 MHz, CDCl3) | δ: 8.16-8.21 (m, 2H), 7.79-7.83 (m, 2H), 7.45-7.55 (m, 6H), 7.15 (s, 1H) | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
75096-67-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-nitroso-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C16H12N2O/c19-18-15-11-14(12-7-3-1-4-8-12)17-16(15)13-9-5-2-6-10-13/h1-11,17H |
InChI Key |
QWYPKPHVYMSSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,5 Diphenyl 3 Nitrosopyrrole
Precursor Synthesis: Advanced Routes to 2,5-Diphenylpyrrole
The formation of the 2,5-diphenylpyrrole scaffold is a critical first step. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to modern multicomponent approaches.
Condensation Reactions Utilizing 1,4-Dicarbonyl Precursors
The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org In the context of 2,5-diphenylpyrrole synthesis, this typically involves the reaction of a 1,4-diphenyl-1,4-butanedione with an amine source. The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to afford the pyrrole (B145914) ring. wikipedia.org
Microwave-assisted Paal-Knorr condensations have been shown to be an efficient method for synthesizing derivatives of 4,5-diphenylpyrrole, suggesting a viable and rapid route to the 2,5-diphenylpyrrole core as well. scholarsresearchlibrary.com
| Synthetic Method | Key Reactants | General Conditions | Advantages | Disadvantages/Considerations |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Neutral or weakly acidic | Well-established, versatile | Potential for furan byproduct formation under strong acid conditions organic-chemistry.org |
| Hantzsch Pyrrole Synthesis | β-ketoesters, α-haloketones, Ammonia/Primary amines | Condensation reaction | Good for substituted pyrroles wikipedia.orgresearchgate.net | May require less accessible starting materials cdnsciencepub.com |
| Multicomponent Reactions | Varies (e.g., amines, aldehydes, dicarbonyls, nitroalkanes) | Often one-pot, can be catalyzed | High efficiency, molecular diversity researchgate.netrsc.org | Can lead to complex product mixtures if not optimized |
Multicomponent Reaction Strategies for Pyrrole Ring Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted pyrroles in a single step. rsc.orgnih.gov For the synthesis of polysubstituted pyrroles, including diphenyl derivatives, four-component one-pot reactions have been successfully employed using reactants such as 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes. researchgate.net These reactions often utilize green catalysts like natural hydroxyapatite. researchgate.net
The Hantzsch pyrrole synthesis, a well-known multicomponent reaction, involves the condensation of a β-ketoester with an α-haloketone and ammonia or a primary amine to produce substituted pyrroles. wikipedia.orgresearchgate.net While broadly applicable, the specific synthesis of 2,5-diphenylpyrrole via this method would depend on the appropriate selection of phenyl-substituted starting materials. Visible light-initiated Hantzsch synthesis has also been reported for producing 2,5-diaryl-substituted pyrroles. acs.org
Regioselective Functionalization of Pyrrole Scaffolds Leading to Diphenyl Derivatives
Another strategic approach involves the direct functionalization of the pyrrole ring. Palladium-catalyzed direct arylation has emerged as a powerful tool for C-H bond functionalization. This method has been used for the bisarylation of N-methylpyrrole to yield N-methyl-2,5-diphenylpyrrole with high selectivity. nih.gov The reaction can also be applied to free pyrrole, leading to the formation of 2,5-diphenylpyrrole. nih.gov
Furthermore, a stepwise approach involving the iododesilylation of a protected pyrrole followed by a coupling reaction has been developed for the regioselective synthesis of 2,5-disubstituted pyrroles. researchgate.net This method offers precise control over the substitution pattern on the pyrrole ring. The use of ionic liquids as solvents has also been shown to promote highly regioselective N-substitution of pyrrole, which can be a useful strategy in multi-step syntheses. organic-chemistry.org
Nitrosation Chemistry: Preparation of 2,5-Diphenyl-3-nitrosopyrrole
Once 2,5-diphenylpyrrole is obtained, the subsequent step is the introduction of a nitroso group at the C-3 position. This is typically achieved through an electrophilic substitution reaction.
Optimization of Nitrosating Agents and Reaction Conditions
The choice of nitrosating agent and reaction conditions is crucial for achieving successful and selective nitrosation. Common nitrosating agents are derived from sources like sodium nitrite (B80452) in an acidic medium, which generates nitrous acid in situ. google.com Other nitrosating agents include tertiary butyl nitrite. usp.org The reactivity of the nitrosating species and the nucleophilicity of the pyrrole ring are key factors influencing the reaction outcome. sci-hub.se For pyrroles, which are electron-rich aromatic compounds, the reaction with nitrosating agents can lead to the formation of C-nitroso compounds. google.com It has been noted that the reaction of pyrrole groups with nitrosating agents can result in the formation of carbon-nitrogen bonds. google.com
Investigations into the Regioselectivity of Nitrosation Reactions on Substituted Pyrroles
The position of nitrosation on the pyrrole ring is directed by the existing substituents. In 2,5-disubstituted pyrroles like 2,5-diphenylpyrrole, the electron-donating nature of the phenyl groups activates the pyrrole ring towards electrophilic substitution, primarily at the C-3 and C-4 positions. Due to the steric hindrance imposed by the phenyl groups at the C-2 and C-5 positions, electrophilic attack is favored at the less hindered C-3 position.
Studies on the electrophilic substitution of pyrroles, such as nitration, have shown that 2,5-diphenylpyrrole can be nitrated at the 3-position. clockss.org This provides a strong indication that nitrosation would also occur regioselectively at the C-3 position to yield this compound. Research on the nitrosation of various pyrrole derivatives has been conducted, although specific optimization data for this compound is not extensively detailed in the provided results. nih.govrsc.org However, the general principles of electrophilic aromatic substitution on the pyrrole ring strongly support the formation of the 3-nitroso derivative.
| Factor | Influence on Nitrosation | Example/Consideration |
|---|---|---|
| Nitrosating Agent | Determines the reactivity and nature of the electrophile. | Sodium nitrite/acid generates nitrous acid; tertiary butyl nitrite is another option. google.comusp.org |
| Reaction Conditions | Acidity, temperature, and solvent affect the reaction rate and selectivity. | Acidic conditions are typically required to generate the active nitrosating species. google.com |
| Pyrrole Substituents | Electron-donating groups activate the ring, while steric hindrance directs the position of attack. | In 2,5-diphenylpyrrole, the phenyl groups activate the ring and direct nitrosation to the C-3 position. |
| Regioselectivity | The position of the incoming nitroso group is determined by electronic and steric effects. | Nitration of 2,5-diphenylpyrrole occurs at the 3-position, suggesting similar regioselectivity for nitrosation. clockss.org |
Green Chemistry Approaches in Nitrosopyrrole Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of heterocyclic compounds, including nitrosopyrroles. These methods aim to reduce or eliminate the use and generation of hazardous substances, moving towards more environmentally benign processes. Key strategies in the green synthesis of pyrrole derivatives, which can be extrapolated to this compound, include the use of aqueous media, solvent-free reactions, and the application of eco-friendly catalysts.
Several green protocols for pyrrole synthesis have been reported, which can be adapted for producing the 2,5-diphenylpyrrole precursor required for nitrosation. The Paal-Knorr condensation, a classical method for pyrrole synthesis, has been successfully performed under greener conditions. For instance, the reaction of 1,4-dicarbonyl compounds with primary amines can be carried out in water, which is considered a universal green solvent. scirp.orgmsuniv.ac.in The use of water as a solvent avoids the environmental and health hazards associated with volatile organic solvents. msuniv.ac.in
Microwave-assisted synthesis is another prominent green technique that can accelerate the synthesis of N-substituted pyrroles. beilstein-journals.org This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The Clauson-Kaas reaction, for example, has been efficiently conducted using microwave irradiation in both water and acetic acid, eliminating the need for hazardous catalysts. beilstein-journals.org
Solvent-free reaction conditions represent a significant advancement in green synthesis. beilstein-journals.org Performing reactions by grinding the reactants together or using a catalytic amount of a solid-supported catalyst can lead to high yields and easy product isolation, minimizing solvent waste. beilstein-journals.org Catalysts such as silica-supported sulfuric acid and bismuth nitrate (B79036) have been employed for the solvent-free synthesis of N-substituted pyrroles. beilstein-journals.org Furthermore, the use of deep eutectic mixtures as both a catalyst and solvent has been shown to be a rapid and environmentally friendly method for pyrrole synthesis. rsc.org
A notable catalyst-free and chromatography-free methodology has been developed for the synthesis of polysubstituted pyrroles in a one-pot operation using green solvents. acs.org Such strategies, which involve simple experimental and workup procedures under mild conditions, are highly desirable for the sustainable production of pyrrole intermediates. acs.org The use of molecular sieves as catalysts in pyrrole synthesis also represents a novel green approach, offering high yields and simple procedures. bohrium.com
Table 1: Overview of Green Chemistry Approaches for Pyrrole Synthesis
| Green Approach | Catalyst/Conditions | Solvent | Advantages |
| Aqueous Synthesis | DABCO, Iron(III) chloride | Water | Environmentally benign, convenient |
| Microwave-Assisted | None or Acetic Acid | Water, Acetic Acid | Rapid, high yields, clean reaction |
| Solvent-Free | Silica sulfuric acid, Bismuth nitrate | None | Reduced waste, easy workup |
| Deep Eutectic Mixture | N,N'-dimethylurea and L-(+)-tartaric acid | Deep Eutectic Mixture | Fast, high yields, avoids hazardous solvents |
| Catalyst-Free | Mild conditions | Green solvents | Simple procedure, no catalyst contamination |
| Molecular Sieves | Zeolite 3 Å | Dichloromethane | Novel, high yields, simple |
Purification and Isolation Strategies for Highly Pure this compound
The purification and isolation of this compound are critical steps to obtain a product with high purity, which is essential for its subsequent applications and characterization. The choice of purification method depends on the nature of the impurities present in the crude product, which are often unreacted starting materials or side products from the synthesis.
Chromatography
Column chromatography is a widely used and effective technique for the purification of nitrosopyrroles. rsc.orgacs.orgmdpi.com Silica gel is the most common stationary phase for the purification of pyrrole derivatives. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane, is typically employed. rsc.orgacs.orgthieme-connect.de The polarity of the eluent system is gradually increased to first elute the less polar impurities and then the desired, more polar product. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. rsc.orgthieme-connect.de
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For the purification of nitrosopyrroles, a common strategy involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the nitrosopyrrole decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. A typical procedure involves dissolving the crude material in a small amount of ethyl acetate followed by the addition of a less polar solvent like hexanes or pentane (B18724) to induce precipitation of the purified product. rsc.org
Table 2: Common Purification Techniques for this compound
| Purification Technique | Description | Common Solvents/Materials |
| Column Chromatography | Separation based on differential adsorption of compounds on a solid support. | Silica gel, Hexane, Ethyl acetate, Dichloromethane |
| Recrystallization | Purification based on differences in solubility at varying temperatures. | Ethyl acetate, Hexanes, Pentane |
The successful isolation of highly pure this compound often involves a combination of these techniques. For instance, an initial purification by column chromatography can be followed by recrystallization to obtain a product of very high purity. The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org
Reactivity Profiles and Transformative Chemistry of 2,5 Diphenyl 3 Nitrosopyrrole
Role as a Key Intermediate in the Synthesis of Advanced Chromophores
2,5-Diphenyl-3-nitrosopyrrole is a pivotal precursor in the construction of aza-dipyrromethenes (aza-DIPYs) and their subsequent boron-chelated derivatives, known as aza-BODIPY dyes. These dyes are of significant interest due to their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, making them suitable for applications in fields such as bioimaging and photothermal therapy. 1-material.comrsc.org
Mechanistic Studies of Cross-Condensation Reactions Leading to Azadipyrromethenes (Aza-DIPYs)
The formation of aza-DIPYs from this compound typically involves a cross-condensation reaction with a 2,4-diarylpyrrole. rsc.org This reaction, often carried out in acetic acid at elevated temperatures, proceeds through a series of steps culminating in the formation of the aza-DIPY core. rsc.org The mechanism involves the nucleophilic attack of the electron-rich pyrrole (B145914) onto the electrophilic nitroso group of another pyrrole derivative.
A general route to tetraaryl-substituted aza-DIPYs starts with chalcone (B49325) chemistry. rsc.org The synthesis involves the Michael addition of nitromethane (B149229) to a chalcone (1,3-diphenyl-2-propen-1-one) to yield a 1,3-diphenyl-4-nitrobutan-1-one intermediate. massey.ac.nz This intermediate can then undergo a cyclization reaction in the presence of an ammonium (B1175870) source to form the aza-DIPY scaffold. rsc.orgchemrxiv.org
A stepwise approach allows for the synthesis of unsymmetrical tetraarylazadipyrromethenes. This is achieved by condensing a 2,4-diaryl-5-nitrosopyrrole with a different 2,4-diarylpyrrole. researchgate.net This modularity enables the introduction of up to four different aryl groups onto the aza-DIPY core, allowing for fine-tuning of the chromophore's photophysical properties. rsc.org
Development of Boron-Chelated Dipyrromethene (Aza-BODIPY) Dyes from this compound Precursors
Aza-DIPYs can be readily converted into highly fluorescent aza-BODIPY dyes by chelation with boron trifluoride etherate in the presence of a base. rsc.org This process rigidifies the aza-DIPY structure, leading to enhanced fluorescence quantum yields. The resulting aza-BODIPY dyes exhibit intense absorption and emission in the NIR region, a desirable characteristic for many applications. 1-material.comrsc.org
The electronic structure of aza-BODIPYs is similar to that of their well-known BODIPY counterparts, but the replacement of a carbon meso-atom with nitrogen leads to a smaller HOMO-LUMO energy gap. rsc.org This results in a significant red-shift of the main absorption band. rsc.org
Strategies for Introducing Diverse Substituents through Aza-DIPY Formation
The versatility of the aza-DIPY synthesis allows for the incorporation of a wide range of substituents, which in turn modulates the electronic and photophysical properties of the resulting dyes.
Table 1: Strategies for Substituent Introduction in Aza-DIPYs
| Strategy | Description | Resulting Functionality | Reference |
| Unsymmetrical Condensation | Condensation of a 2,4-diaryl-5-nitrosopyrrole with a different 2,4-diarylpyrrole. | Introduction of up to four different aryl groups. | rsc.orgresearchgate.net |
| Post-Synthetic Modification | Functionalization of the aza-BODIPY core after its formation, for example, through halogenation followed by cross-coupling reactions like Suzuki or Sonogashira-Hagihara couplings. | Introduction of various aryl, alkynyl, and other functional groups at specific positions. | rsc.org |
| Formylation | Introduction of a formyl group at the β-position of the aza-BODIPY core. | A versatile handle for further chemical transformations. | rsc.org |
| Functionalization at the Boron Center | Reaction of the parent aza-BODIPY with nucleophiles like sodium methoxide. | Allows for linking the dye to other molecules or solid supports. | rsc.org |
These strategies have been successfully employed to synthesize aza-BODIPYs with tailored properties, such as enhanced photothermal conversion efficiency for cancer therapy and panchromatic absorption for applications in organic photovoltaics. rsc.orgmassey.ac.nzrsc.org
Reduction and Redox Chemistry of the Nitroso Group
The nitroso group of this compound is a key functional handle that can be readily transformed into other nitrogen-containing groups, most notably an amino group. This reduction opens up further avenues for chemical modification and the synthesis of new classes of compounds.
Conversion to Aminopyrroles: Catalytic and Stoichiometric Methods
The reduction of nitroso compounds to their corresponding amines is a well-established transformation in organic chemistry. thieme-connect.com This can be achieved using a variety of methods, both catalytic and stoichiometric.
Catalytic Methods:
Catalytic hydrogenation is a common and efficient method for the reduction of nitroso groups. wikipedia.org Various catalysts can be employed, including:
Platinum group metals: Catalysts based on platinum, palladium, and rhodium are highly effective for this transformation. researchgate.netacs.org
Nickel-based catalysts: Raney nickel and nickel-silica catalysts are also used for the reduction of nitroaromatics. wikipedia.orgresearchgate.net
Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst, offers a milder alternative to high-pressure hydrogenation. organic-chemistry.org
Stoichiometric Methods:
A range of stoichiometric reducing agents can also be used to convert nitroso compounds to amines. These include:
Metal-based reagents: Iron powder in acidic media and samarium diiodide are effective for this reduction. wikipedia.orgorganic-chemistry.org
Borohydride (B1222165) reagents: Sodium borohydride in the presence of a catalyst can reduce nitro groups. researchgate.net
The choice of reducing agent and reaction conditions can be critical for achieving high yields and chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org
Investigation of Redox Pathways and Intermediates
The reduction of a nitroso group to an amine proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitroso group to a hydroxylamine (B1172632), which is then further reduced to the amine. rsc.orgmdpi.com
R-NO → R-NHOH → R-NH₂
The redox potential of the nitroso compound and the specific reaction conditions can influence the stability of these intermediates. In some cases, the hydroxylamine can be isolated as the final product. mdpi.com
The electrochemical reduction of nitroarenes also proceeds through similar intermediates. thieme-connect.com The study of these redox pathways is crucial for understanding the reaction mechanism and for designing selective reduction processes.
Table 2: Common Reagents for the Reduction of Nitroso Compounds
| Reagent Type | Examples | Typical Conditions | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Varies (pressure, temperature) | wikipedia.org |
| Transfer Hydrogenation | Hydrazine, Formic acid with catalyst | Mild conditions | organic-chemistry.org |
| Metal Reductants | Fe, Zn, SnCl₂ | Acidic or neutral conditions | wikipedia.org |
| Complex Metal Hydrides | NaBH₄, LiAlH₄ | Aprotic solvents | wikipedia.org |
The rich redox chemistry of the nitroso group in this compound, coupled with the versatility of the pyrrole core, makes this compound a valuable and highly adaptable intermediate in the synthesis of a diverse range of functional organic materials.
Electrophilic and Nucleophilic Reactions Involving the Pyrrole Ring and Nitroso Moiety
The reactivity of this compound is characterized by reactions at both the pyrrole nucleus and the nitroso group. The pyrrole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack, while the nitroso group can act as an electrophile and is also readily reduced.
The most notable reactions involving the nitroso group are condensations and reductions. The nitroso group can react with nucleophiles, such as the activated C-5 position of another pyrrole molecule. For instance, 2,4-diaryl-5-nitrosopyrroles undergo condensation with 2,4-diarylpyrroles to form azadipyrromethenes. acs.orgamazonaws.com This type of reaction, often carried out at elevated temperatures in an acidic medium like acetic acid, showcases the electrophilic character of the nitroso group. rsc.org
Furthermore, the nitroso group is an important precursor to other functionalities. It can be reduced to the corresponding 5-amino-2,4-diphenylpyrrole using reagents like Adams's catalyst (platinum dioxide). amazonaws.com This amino derivative can then undergo oxidative self-condensation to yield tetraphenylazadipyrromethene. amazonaws.com Nitrosopyrroles also serve as stable intermediates in the conversion of pyrroles to diazopyrroles when treated with buffered nitrous acid solutions. scribd.com
While the phenyl groups at the 2- and 5-positions provide steric hindrance, the C-4 position of the pyrrole ring remains a potential site for electrophilic aromatic substitution reactions. evitachem.com However, the dominant reactivity often involves the nitroso group due to its higher electrophilicity and susceptibility to transformation.
Cycloaddition Reactions and Annulation Strategies Utilizing this compound
This compound is a key building block in annulation strategies, particularly for the synthesis of complex heterocyclic systems like aza-BODIPYs (boron-dipyrromethenes). The primary reaction is a cross-condensation between a 5-nitrosopyrrole and a second pyrrole molecule that is not nitrosated. rsc.org This modular approach allows for the construction of unsymmetrical tetraarylazadipyrromethenes, which are precursors to the final aza-BODIPY dyes. acs.org
The reaction involves the acid-catalyzed condensation of the nitrosopyrrole (e.g., 2,4-diaryl-5-nitrosopyrrole) with a pyrrole (e.g., 2,4-diarylpyrrole). acs.orgrsc.org This condensation forms an azadipyrromethene (aza-DIPY), which can then be complexed with a boron source, typically boron trifluoride etherate in the presence of a base, to yield the highly fluorescent aza-BODIPY core. rsc.org This strategy is powerful as it allows for the introduction of up to four different aryl groups into the final structure, enabling fine-tuning of its photophysical properties. rsc.org
While direct [3+2] cycloadditions where the nitroso group acts as the two-atom component are known for other classes of compounds, the predominant cycloaddition-like pathway for nitrosopyrroles in this context is the condensation-annulation route to form fused ring systems. numberanalytics.comicm.edu.plmdpi.com
Table 1: Annulation Reaction for the Synthesis of Aza-DIPY Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2,4-Diaryl-5-nitrosopyrrole | 2,4-Diarylpyrrole | Acetic Acid, Elevated Temperature | Aza-DIPY | Not specified | rsc.org |
| 5-Nitroso-2,4-diphenylpyrrole | 2,4-Diphenylpyrrole | Not specified | Tetraphenylazadipyrromethene | Not specified | amazonaws.com |
Thermal and Photochemical Transformations of this compound
The thermal reactivity of this compound is primarily demonstrated in the condensation reactions used to form larger heterocyclic structures, as discussed previously. These reactions typically require elevated temperatures to proceed, indicating a degree of thermal stability of the parent molecule before it engages in the annulation process. rsc.org
The photochemical behavior of nitrosopyrroles is less documented than that of their nitropyrrole analogs. However, insights can be drawn from related structures. For example, 2-nitropyrrole undergoes a photorearrangement upon irradiation to form 3-hydroxyiminopyrrol-2(3H)-one. rsc.org This transformation involves a significant restructuring of the heterocyclic core. It is plausible that this compound could undergo an analogous photochemical transformation, potentially leading to a derivative of 4-hydroxyiminopyrrol-2(5H)-one, although specific studies on the title compound are not available. Such photochemical rearrangements are known for other conjugated nitro and nitroso compounds. rsc.org
Table 2: Photochemical Rearrangement of a Related Nitropyrrole
| Starting Compound | Conditions | Product | Reference |
| 2-Nitropyrrole | Irradiation | 3-Hydroxyiminopyrrol-2(3H)-one | rsc.org |
Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 2,5 Diphenyl 3 Nitrosopyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 2,5-Diphenyl-3-nitrosopyrrole in solution. Through the analysis of nuclear spin interactions, it provides precise information about the chemical environment of each atom, their connectivity, and the molecule's dynamic behavior.
While specific high-resolution NMR data for this compound is not extensively documented, detailed spectral information for the closely related analogue, 3-(4-Methylphenyl)-2-nitroso-5-phenyl-1H-pyrrole, offers significant insights. rsc.org The analysis was conducted using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl3) as the solvent. rsc.org
The ¹H NMR spectrum reveals distinct signals for the aromatic protons on the phenyl and methylphenyl rings, as well as for the protons on the pyrrole (B145914) ring itself. rsc.org The phenyl group at the 5-position typically shows multiplets in the aromatic region, while the substituted phenyl at the 3-position displays characteristic splitting patterns, such as doublets, corresponding to its substitution. rsc.org The lone proton on the pyrrole ring appears as a singlet. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbons in the phenyl rings, the pyrrole core, and the methyl group of the tolyl substituent are all identifiable. rsc.org The carbon atom attached to the nitroso group (C-3) and the carbons bonded to the phenyl groups (C-2 and C-5) exhibit characteristic downfield shifts due to the electronic effects of their substituents.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-(4-Methylphenyl)-2-nitroso-5-phenyl-1H-pyrrole in CDCl₃. rsc.org
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.09 (d, J = 8.5 Hz, 2H) | Aromatic (Tolyl) | 135.5 | Aromatic |
| 7.79 (m, 2H) | Aromatic (Phenyl) | 133.1 | Aromatic |
| 7.51 (m, 3H) | Aromatic (Phenyl) | 132.8 | Aromatic |
| 7.30 (d, J = 8.5 Hz, 2H) | Aromatic (Tolyl) | 132.7 | Aromatic |
| 7.12 (s, 1H) | Pyrrole H-4 | 129.5 | Aromatic |
| 2.43 (s, 3H) | Methyl (CH₃) | 129.1 | Aromatic |
| 126.8 | Aromatic | ||
| 126.6 | Aromatic | ||
| 125.3 | Aromatic | ||
| 124.0 | Aromatic | ||
| 115.4 | Aromatic | ||
| 21.3 | Methyl (CH₃) |
Note: Data is for the analogue 3-(4-Methylphenyl)-2-nitroso-5-phenyl-1H-pyrrole. The assignments are based on the reported data and general chemical shift principles.
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study time-dependent phenomena such as conformational changes, tautomerism, and restricted bond rotation. researchgate.net For molecules like this compound, several dynamic processes could potentially be investigated.
One such process is the rotation around the C-N single bonds connecting the phenyl groups to the pyrrole ring and the rotation around the C-N bond of the nitroso group. In sterically hindered systems, these rotations can have significant energy barriers, leading to the observation of distinct conformers at low temperatures. nih.gov As the temperature is increased, the rate of rotation increases, causing the separate signals for the different conformers to broaden, coalesce, and eventually sharpen into a time-averaged signal. researchgate.net
Another potential fluxional process is annular tautomerism, involving the migration of the N-H proton between the nitrogen atoms of the pyrrole ring. DNMR studies, particularly by varying concentration and temperature, can help elucidate the mechanisms and rates of such proton exchange phenomena. researchgate.net Although specific DNMR studies on this compound are not available, the methodologies applied to similar heterocyclic systems, like 2-(aryl)-4,5-diphenyl-1H-imidazoles, demonstrate the utility of this technique in understanding molecular dynamics. researchgate.net
High-Resolution 1D and 2D NMR Techniques for Proton and Carbon Chemical Shift Analysis
Electronic Absorption and Emission Spectroscopy for Optical Properties
The extended π-conjugated system of this compound, which encompasses the two phenyl rings, the pyrrole heterocycle, and the electron-withdrawing nitroso group, is expected to give rise to distinct optical properties. These are investigated using electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy.
The UV-Visible absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. libretexts.org For this compound, absorption bands are expected in both the ultraviolet and visible regions of the spectrum. Synthesized analogues are described as green solids, which indicates significant absorption of light in the red portion of the visible spectrum. rsc.org
The absorption spectrum is anticipated to be dominated by intense π→π* transitions associated with the large conjugated system. A lower energy absorption band, responsible for the color, is likely attributable to an intramolecular charge transfer (ICT) transition from the electron-rich pyrrole and phenyl moieties to the electron-deficient nitroso group. Weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso group, may also be present but could be obscured by the more intense π→π* bands. physchemres.org
Table 2: Representative UV-Visible Absorption Data for Related Chromophores.
| Compound Type | Solvent | λ_max (nm) | Transition Type (Tentative) | Reference |
| Phenyl-substituted pyrazoline | DCM | 362 | π→π* / ICT | physchemres.org |
| Phenyl-substituted pyrazoline | DMSO | 365 | π→π* / ICT | physchemres.org |
| Distyrylcyclopentadienone | CH₂Cl₂ | ~480-550 | π→π* | researchgate.net |
| 2,5-Diphenyl-stilbene derivative | Dichloromethane | ~480-750 | ICT | rsc.org |
Fluorescence spectroscopy probes the electronic transitions from the first excited singlet state (S₁) back to the ground state (S₀). While many nitroso- and nitro-aromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, emission can occur, particularly from an ICT state. nih.gov
A comprehensive study of this compound would involve measuring its fluorescence emission spectrum, determining its photoluminescence quantum yield (PLQY), and analyzing its fluorescence decay kinetics. rsc.org The PLQY quantifies the efficiency of the emission process. Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for measuring fluorescence lifetimes (τ), which is the average time the molecule spends in the excited state before returning to the ground state. rsc.org Multiexponential decay kinetics can indicate the presence of multiple emitting species or complex relaxation pathways, such as emission from different conformers or aggregates. rsc.org
The molecular structure of this compound, featuring electron-donating phenyl and pyrrole groups (the 'push') and a strongly electron-withdrawing nitroso group (the 'pull'), is conducive to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. rsc.orgnih.gov In this excited state, there is a significant redistribution of electron density from the donor part of the molecule to the acceptor part. nih.gov
The presence of an ICT state can be investigated through solvatochromism studies, where the absorption and emission spectra are recorded in a series of solvents with varying polarity. physchemres.orgmdpi.com A pronounced redshift (bathochromic shift) in the emission spectrum with increasing solvent polarity is a classic indicator of an ICT state, as polar solvents stabilize the highly dipolar excited state more than the ground state. researchgate.net In some cases, photoexcitation can lead to a twisted intramolecular charge transfer (TICT) state, where parts of the molecule rotate in the excited state to achieve a more complete charge separation, often resulting in highly red-shifted fluorescence. nih.gov The study of these ICT characteristics is crucial for understanding the fundamental photophysics of the molecule and for its potential application in sensors and electronic materials. rsc.orgmdpi.com
Fluorescence Spectroscopy and Time-Resolved Emission Studies (e.g., TCSPC)
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of this compound. While a complete experimental spectrum is not publicly available, the expected vibrational frequencies can be predicted based on the known absorption regions for its constituent functional groups.
The key functional groups are the pyrrole ring, the two phenyl substituents, and the nitroso group. The N-H bond of the pyrrole ring is expected to produce a stretching vibration in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations from the phenyl and pyrrole rings typically appear between 3100 and 3000 cm⁻¹.
The stretching vibration of the nitroso group (N=O) is a key diagnostic peak and is anticipated to be found in the 1625-1500 cm⁻¹ range for C-nitroso compounds. The exact position can be influenced by conjugation with the pyrrole ring. The infrared spectra of related pyrrole derivatives show strong bands for carbonyl groups in the 1774-1652 cm⁻¹ region, providing a comparative context for double-bonded functional groups attached to the pyrrole core. acgpubs.org Aromatic C=C stretching vibrations from the phenyl and pyrrole rings are expected to produce a series of bands in the 1600–1450 cm⁻¹ range. Furthermore, the C-N stretching vibration within the aromatic amine structure is typically observed between 1382 and 1266 cm⁻¹. core.ac.uk
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the N=N bond in related azo compounds, which often appear as strong bands. lippertt.ch For this compound, Raman spectroscopy would complement the IR data, especially for the vibrations of the aromatic rings.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Pyrrole N-H | Stretch | 3400 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Nitroso N=O | Stretch | 1625 - 1500 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Pyrrole & Phenyl C-N | Stretch | 1382 - 1266 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and formula of a compound and for elucidating its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₂N₂O, giving it a calculated exact mass of approximately 248.0950 atomic mass units (amu).
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would therefore be expected at an m/z (mass-to-charge ratio) of 248. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which can definitively confirm the elemental composition. For instance, HRMS analysis of a closely related compound, 3-(4-Methylphenyl)-2-nitroso-5-phenyl-1H-pyrrole, yielded an [M+H]⁺ ion at m/z 263.1187, consistent with its calculated mass for the formula C₁₇H₁₅N₂O. rsc.org A similar level of accuracy would be expected for this compound.
The fragmentation pattern provides structural information. Upon ionization, the molecular ion can undergo cleavage at its weakest bonds. Plausible fragmentation pathways for this compound include:
Loss of the nitroso group: Cleavage of the C-N bond can result in the loss of a nitric oxide radical (•NO), a common fragmentation for nitroso compounds. This would produce a fragment ion at m/z 218, corresponding to the 2,5-diphenylpyrrole cation.
Loss of a phenyl group: Cleavage of one of the phenyl groups would lead to a fragment ion at m/z 171 ([M - C₆H₅]⁺).
Phenyl cation: The appearance of a prominent peak at m/z 77 is characteristic of a phenyl group (C₆H₅⁺).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Formula | Identity |
| 248 | [C₁₆H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 218 | [C₁₆H₁₂N]⁺ | [M - NO]⁺ |
| 171 | [C₁₀H₇N₂O]⁺ | [M - C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. nih.govlibretexts.org As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases.
A crystallographic analysis would definitively establish:
Molecular Geometry: The precise bond lengths and angles of the entire molecule. This would confirm the geometry of the pyrrole ring and the C-N=O linkage.
Conformation: The torsional angles between the pyrrole core and the two phenyl rings, revealing the extent of twisting of the phenyl groups relative to the central ring system.
Intermolecular Interactions: The packing of molecules in the crystal lattice, which could reveal hydrogen bonding involving the pyrrole N-H group and potentially π-π stacking interactions between the aromatic rings.
Should a crystal structure be determined, the data would be presented in a standardized format, as shown in the hypothetical table below.
Table 3: Crystallographic Data Parameters for this compound
| Parameter | Value |
| Empirical formula | C₁₆H₁₂N₂O |
| Formula weight | 248.28 |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a, b, c (Å) |
| α, β, γ (°) | |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| R-factor | To be determined |
Electrochemical Studies for Redox Properties and Frontier Orbital Energy Levels
Electrochemical studies are employed to investigate the redox behavior of a molecule, providing information on its oxidation and reduction potentials. These values are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. pittstate.edu
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is a potentiodynamic technique used to probe the electrochemical properties of a compound. als-japan.com A typical CV experiment for this compound would involve scanning the potential of a working electrode in a solution of the compound with a supporting electrolyte and measuring the resulting current. mdpi.com
The molecule possesses both electron-rich aromatic systems (pyrrole and phenyl rings), which are susceptible to oxidation, and an electron-accepting nitroso group, which can be reduced. Therefore, the cyclic voltammogram is expected to exhibit at least one oxidative wave and one reductive wave. The potentials at which these events occur (anodic peak potential, Epa, and cathodic peak potential, Epc) are characteristic of the molecule. For a reversible process, the standard redox potential (E½) can be estimated as the average of Epa and Epc. als-japan.com These potentials are crucial for estimating the HOMO and LUMO energy levels.
Table 4: Representative Data from a Hypothetical Cyclic Voltammetry Experiment
| Process | Epa (V) | Epc (V) | E½ (V) | ΔEp (mV) |
| Oxidation (Pyrrole/Phenyl) | +1.10 | +1.02 | +1.06 | 80 |
| Reduction (Nitroso Group) | -0.85 | -0.92 | -0.89 | 70 |
Note: Potentials are hypothetical and would be reported versus a reference electrode (e.g., Ag/AgCl or Fc/Fc⁺).
Differential Pulse Voltammetry (DPV) for Fine-Tuning Energy Levels
Differential pulse voltammetry is a more sensitive technique than CV that can be used to obtain more accurate measurements of redox potentials. wikipedia.org DPV minimizes background charging currents, resulting in a peak-shaped output where the peak potential (Ep) is closely related to the standard potential of the redox event. palmsens.com This enhanced resolution and sensitivity make DPV ideal for the fine-tuning of energy level determinations. pineresearch.com By providing more precise values for the oxidation and reduction potentials, DPV allows for a more accurate calculation of the electrochemical HOMO-LUMO gap, a critical parameter for understanding the electronic properties and reactivity of the molecule.
Table 5: Representative Data from a Hypothetical Differential Pulse Voltammetry Experiment
| Process | Peak Potential (Ep) (V) |
| Oxidation | +1.05 |
| Reduction | -0.89 |
Note: Potentials are hypothetical and would be reported versus a reference electrode.
Theoretical and Computational Chemistry Studies on 2,5 Diphenyl 3 Nitrosopyrrole
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, such as atoms and molecules. nih.gov It is a common method for predicting the properties of molecules.
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest-energy arrangement of atoms is determined. For 2,5-Diphenyl-3-nitrosopyrrole, this process would involve calculating the total energy for various spatial arrangements of the phenyl, nitroso, and pyrrole (B145914) groups. The optimization algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy.
This analysis would yield a detailed three-dimensional structure and precise data on all internuclear distances and angles. Key parameters would include the planarity of the pyrrole ring, the rotational angles of the two phenyl groups relative to the pyrrole core, and the orientation of the nitroso (-N=O) group. While specific data tables for this compound are not available in the searched literature, a representative table of what such results would look like is shown below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual published calculations.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C5 (pyrrole) | ~1.39 Å |
| Bond Length | C-N (nitroso) | ~1.41 Å |
| Bond Length | N=O (nitroso) | ~1.22 Å |
| Bond Angle | C2-C3-N (nitroso) | ~128° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net
A DFT calculation for this compound would determine the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com A smaller gap generally suggests that the molecule will be more reactive and can be more easily excited. mdpi.com The spatial distribution of the HOMO and LUMO would also be visualized, showing which parts of the molecule (the pyrrole core, phenyl rings, or nitroso group) are involved in these key orbitals.
Table 2: Illustrative Frontier Orbital Data for this compound (Note: The following data is illustrative and not based on actual published calculations.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -2.50 |
Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. DFT calculations can determine the partial atomic charges on each atom in this compound. This analysis would likely show significant electronegativity associated with the oxygen and nitrogen atoms of the nitroso group.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, negative potential would be expected around the nitroso oxygen, while the hydrogens on the phenyl rings would likely exhibit positive potential.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra. q-chem.comfaccts.de It allows for the investigation of how the molecule responds to light.
TD-DFT calculations can predict the vertical excitation energies of a molecule, which correspond to the absorption of light. joaquinbarroso.com This information is used to simulate the molecule's UV-Visible absorption spectrum. The output provides the energies of different electronic transitions, their corresponding wavelengths (λmax), and their oscillator strengths, which indicate the intensity of the absorption. researchgate.net For this compound, these calculations would identify the key transitions, such as π-π* transitions within the aromatic system and n-π* transitions involving the nitroso group's lone pair electrons.
Table 3: Representative Predicted Electronic Transitions for this compound (Note: The following data is illustrative and not based on actual published calculations.)
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~450 nm | 0.05 | n → π* |
| S0 → S2 | ~320 nm | 0.75 | π → π* |
Upon absorbing energy, a molecule can relax into a new, stable geometry in the excited state. joaquinbarroso.com TD-DFT can be used to perform geometry optimizations on excited-state potential energy surfaces. This would reveal how the bond lengths and angles of this compound change after electronic excitation.
Furthermore, TD-DFT is used to characterize the nature of the excited states, such as identifying intramolecular charge transfer (ICT) states. nih.gov In an ICT state, the absorption of light causes a significant shift of electron density from one part of the molecule (the donor) to another (the acceptor). For this compound, it would be possible to determine if excitation leads to charge transfer from the diphenyl-pyrrole moiety to the electron-withdrawing nitroso group. Analysis of the molecular orbitals involved in the transition provides clear evidence for or against such charge transfer character.
Prediction of Electronic Transitions and Spectral Maxima
Mechanistic Computational Studies of Reactions Involving this compound
Computational chemistry offers powerful tools to unravel the complex mechanisms of chemical reactions. For this compound, these methods can map out the energetic landscapes of its transformations, identifying key intermediates and transition states that are often difficult to detect experimentally.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. By applying DFT calculations, it is possible to model the potential energy surface of reactions involving this compound. This would involve locating the optimized geometries of reactants, products, and, crucially, the transition states that connect them. For instance, in a hypothetical electrophilic substitution reaction on one of the phenyl rings, DFT could be used to determine the preferred site of attack and the structure of the corresponding transition state.
A computational study on the thermal decomposition of a substituted pyrazoline, for example, successfully used DFT to elucidate a retro-[3+2] cycloaddition mechanism, identifying the specific bond-breaking and forming events along the reaction coordinate. nih.gov Similarly, for this compound, DFT could be employed to study its thermal or photochemical decomposition pathways, potentially involving the nitroso group. The calculations would yield the activation energies for different possible pathways, allowing for a prediction of the most likely reaction mechanism. smu.edu
Illustrative Data Table: Hypothetical Transition State Analysis for Electrophilic Aromatic Substitution on this compound
| Phenyl Ring Position | Relative Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |
| Ortho | 18.5 | C-E: 2.15, C-H: 1.25 |
| Meta | 22.1 | C-E: 2.25, C-H: 1.20 |
| Para | 17.9 | C-E: 2.12, C-H: 1.28 |
| Note: This data is hypothetical and for illustrative purposes only. "E" represents a generic electrophile. |
Beyond identifying the reaction pathways, computational chemistry can provide quantitative data on the kinetics and thermodynamics of these transformations. By calculating the Gibbs free energies of reactants, transition states, and products, it is possible to determine the reaction's spontaneity (ΔG) and the theoretical rate constant. arxiv.org For example, the tautomerization of the nitroso group to an oxime functionality is a potential transformation for this compound. Computational studies on similar systems, such as the tautomeric equilibrium in substituted 1H-pyrrol-3-ol compounds, have successfully used DFT to determine the relative stabilities of the tautomers. nih.gov
These calculations can also be extended to understand the influence of solvents on the reaction kinetics and thermodynamics. By employing implicit or explicit solvent models, one can simulate how the polarity of the solvent might stabilize or destabilize certain species along the reaction pathway, thereby altering the reaction rate and equilibrium position. ku.dk
Illustrative Data Table: Hypothetical Thermodynamic Data for Nitroso-Oxime Tautomerization of this compound in Different Solvents
| Tautomer | Solvent | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |
| Nitroso | Gas Phase | 0 | 0 | 0 |
| Oxime | Gas Phase | 2.5 | 1.2 | 2.14 |
| Nitroso | Water | -0.5 | -2.1 | 0.12 |
| Oxime | Water | 1.8 | 0.5 | 1.65 |
| Nitroso | Toluene | 0.2 | 0.5 | 0.05 |
| Oxime | Toluene | 2.3 | 1.0 | 2.00 |
| Note: This data is hypothetical and for illustrative purposes only. |
Elucidation of Reaction Pathways and Transition States
Molecular Dynamics Simulations to Understand Solution-Phase Behavior
While quantum mechanical methods like DFT are excellent for studying individual molecules and their reactions, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. youtube.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into intermolecular interactions and dynamic processes. chemrxiv.org
For this compound, MD simulations could be used to study its solvation shell in different solvents. This would reveal how solvent molecules arrange themselves around the solute and which parts of the molecule (the phenyl rings, the pyrrole core, or the nitroso group) are most involved in intermolecular interactions. Such simulations have been effectively used to understand the solution-phase behavior of other complex organic molecules, such as drug-like compounds and their salts. researchgate.net Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution, predicting whether it is likely to form dimers or larger clusters and what forces drive this association. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds. The development of QSPR models relies on calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. mdpi.comnih.gov
For a series of derivatives of this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or even a specific type of chemical reactivity. For instance, by synthesizing a training set of related compounds and measuring their properties, a model could be built to predict the properties of other, yet-to-be-made derivatives. This approach has been successfully applied to various classes of compounds, including pyrrole derivatives, for predicting activities like antioxidant potential and fungicidal effects. sioc-journal.cnijpda.org Such predictive models are invaluable in the rational design of new molecules with desired properties, saving significant time and resources in the laboratory. acs.org
Illustrative Data Table: Hypothetical QSPR Model for Predicting logP of Substituted 2,5-Diphenyl-3-nitrosopyrroles
| Derivative (Substituent on Phenyl Ring) | Experimental logP | Predicted logP |
| 4-Chloro | 5.2 | 5.1 |
| 4-Methoxy | 4.3 | 4.4 |
| 4-Nitro | 4.1 | 4.2 |
| 3,5-Dichloro | 5.9 | 5.8 |
| Unsubstituted | 4.7 | 4.7 |
| Note: This data is hypothetical and for illustrative purposes only. |
Advanced Applications and Future Research Directions in Chemical Science
Development of 2,5-Diphenyl-3-nitrosopyrrole Derivatives for Organic Electronics and Optoelectronic Devices
The inherent properties of the pyrrole (B145914) core, when functionalized with phenyl and nitroso groups, provide a platform for creating materials with tailored electronic and photophysical behaviors suitable for electronic devices. nih.govfrontiersin.org The development of soluble organic semiconductors, for instance, is crucial for enabling cost-effective manufacturing of plastic electronics through high-throughput printing techniques. sigmaaldrich.com
Derivatives of nitrosopyrroles, particularly aza-boron-dipyrromethene (aza-BODIPY) dyes, have garnered substantial interest for their potential in organic photovoltaics (OPVs). massey.ac.nz These dyes can be synthesized using nitrosopyrrole intermediates and are valued for their strong absorption in the visible and near-infrared (NIR) regions, a critical feature for efficient solar energy harvesting. researchgate.net The strategic placement of electron-donating and electron-accepting groups on the aza-BODIPY core allows for fine-tuning of the absorption spectrum to cover a broader range of the solar spectrum, which is essential for high-efficiency solar cells. researchgate.net
For example, research into aza-BODIPY derivatives for OPVs has demonstrated how structural modifications can influence device performance. Benzannulation of the pyrrole ring in a difluoro-bora-1,3,5,7-tetraphenyl-aza-dipyrromethene system resulted in a significant red shift of the absorption maximum to 773 nm. researchgate.net Solar cells fabricated with this new benzannulated dye as the donor material in a planar heterojunction architecture achieved an open-circuit voltage of 0.65 V and a fill factor of 65%, with an external quantum efficiency extending to 860 nm. researchgate.net
Table 1: Performance of an Aza-BODIPY Derivative in an Organic Photovoltaic Device
| Parameter | Value | Reference |
|---|---|---|
| Donor Material | Ph2-benz-bodipy | researchgate.net |
| Architecture | Planar Heterojunction | researchgate.net |
| Absorption Max (Thin Film) | 773 nm | researchgate.net |
| Open-Circuit Voltage (Voc) | 0.65 V | researchgate.net |
| Fill Factor (FF) | 65% | researchgate.net |
| External Quantum Efficiency | Extends to 860 nm | researchgate.net |
The design of star-shaped molecules with a 1,3,5-triazine (B166579) core linked to various aromatic arms is another promising strategy for developing materials for OLEDs. nih.gov While not directly derived from this compound, this approach highlights the importance of molecular architecture in tuning the HOMO/LUMO energy levels required for efficient charge transport and emission in OLEDs. nih.gov
The development of fluorescent probes for detecting specific analytes is a significant area of research where nitrosopyrrole-derived structures show promise. mdpi.comfrontiersin.org These sensors often operate via mechanisms like intramolecular charge transfer (ICT), where the interaction with an analyte modulates the fluorescence output. nih.gov The design of such probes requires a fluorogenic unit and a recognition site that can selectively interact with the target species. nih.gov
A notable example is the creation of a diphenylboron-based fluorescent probe for peroxynitrite (ONOO⁻), a reactive nitrogen species involved in various pathological processes. mdpi.comnih.gov In one such probe, a pinacolphenylboronate moiety acts as the recognition site, which is cleaved upon reaction with peroxynitrite. This cleavage event triggers a "turn-on" fluorescence response. nih.gov The probe demonstrated high selectivity, a rapid response time of 2 minutes, and a low detection limit of 55 nM, proving effective for bioimaging of peroxynitrite in living cells and zebrafish. nih.gov
The sensitivity and selectivity of chemical sensors can be enhanced by using nanomaterial composites. For instance, Ce₂O₃ nanoparticles decorated on carbon nanotubes have been used to develop an effective sensor for 2-nitrophenol. plos.org The sensing mechanism relies on the high oxygen adsorption capacity of the Ce₂O₃-doped nanocomposite, which facilitates the oxidation of the analyte. plos.org This principle of using nanostructured materials to enhance surface reactions could be applied to sensors based on nitrosopyrrole derivatives.
Table 2: Characteristics of a Diphenylboron-Based Fluorescent Probe for Peroxynitrite
| Feature | Description | Reference |
|---|---|---|
| Probe Name | DPB | nih.gov |
| Target Analyte | Peroxynitrite (ONOO⁻) | nih.gov |
| Sensing Mechanism | Oxidative cleavage of pinacolphenylboronate unit | nih.gov |
| Response Type | Fluorescence turn-on | nih.gov |
| Response Time | 2.0 minutes | nih.gov |
| Detection Limit | 55 nM | nih.gov |
| Application | Bioimaging in living cells and zebrafish | nih.gov |
As Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)
Catalysis and Ligand Design Using Nitrosopyrrole Scaffolds
The rational design of ligands is fundamental to advancing homogeneous catalysis. Pincer ligands, which are tridentate structures that bind to a metal center in a meridional fashion, offer exceptional control over the coordination sphere and often impart high thermal stability to the resulting catalyst complexes. rsc.org The pyrrole scaffold, as a component of such ligands, can be instrumental. The design of these ligands often involves iterative processes, including catalyst screening and computational modeling, to discover predictive structure-activity relationships. For instance, an iterative supervised principal component analysis (ISPCA) approach has been successfully used in the de novo design of a titanium catalyst for the regioselective synthesis of a polysubstituted pyrrole. This data-driven workflow demonstrates the power of combining experimental screening with computational analysis to optimize catalyst selectivity by modifying ligand structure.
While direct catalytic applications of this compound are not widely reported, the nitrosopyrrole unit serves as a key building block for larger, more complex ligand systems like aza-dipyrromethenes. These can form stable complexes with various metals, including palladium(II) and copper(II). researchgate.net The electronic properties and geometry of these complexes can be tuned by altering the substituents on the pyrrole rings, which in turn influences their potential catalytic activity.
Novel Synthetic Strategies and Methodological Advancements for Pyrrole Functionalization
The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry, with numerous applications in materials science and medicinal chemistry. thieme-connect.de A key synthetic route to aza-dipyrromethenes (aza-DIPYs), which are precursors to aza-BODIPYs, involves the condensation of a 2,4-diarylpyrrole with a 2,4-diaryl-5-nitrosopyrrole. rsc.orgsemanticscholar.org
The synthesis typically follows these steps:
Chalcone (B49325) Formation: Benzaldehydes and acetophenones undergo an aldol (B89426) condensation to form chalcones. rsc.org
Michael Addition: Nitromethane (B149229) is added to the chalcone via a 1,4-Michael addition to produce 4-nitro-1,3-diarylbutan-1-ones. rsc.orgsemanticscholar.org
Pyrrole Synthesis: These nitrobutanone derivatives can be used to synthesize 2,4-diarylpyrroles. rsc.org
Nitrosation: The 2,4-diarylpyrrole is treated with sodium nitrite (B80452) to form the 2,4-diaryl-5-nitrosopyrrole intermediate. rsc.orgsemanticscholar.org
Condensation: The 2,4-diarylpyrrole and the 2,4-diaryl-5-nitrosopyrrole are condensed in acetic acid to yield the aza-DIPY scaffold. rsc.orgresearchgate.net
This modular approach allows for the synthesis of unsymmetrical aza-DIPYs with up to four different aryl groups, providing a high degree of control over the final molecule's properties. rsc.org Recent advancements also explore sustainable pathways, such as modifying the Clauson-Kaas protocol to synthesize N-substituted pyrroles from biomass-derived precursors like 2,5-dimethoxytetrahydrofuran. nih.govdiva-portal.org
Exploration of Undiscovered Reactivity Pathways and Supramolecular Assembly
The reactivity of the nitrosopyrrole core is rich and offers avenues for creating complex molecular architectures. The nitroso group can participate in various reactions, including cycloadditions. For example, conjugated nitrosoalkenes are known to act as electron-deficient heterodienes in inverse electron-demand hetero-Diels-Alder reactions with pyrroles. nih.gov This reaction leads to the formation of a 1,2-oxazine ring, which can subsequently undergo ring-opening to yield functionalized oximes. nih.gov Such reactivity patterns suggest that the nitroso group on the this compound ring could be a handle for further chemical transformations.
Beyond covalent chemistry, the planar, aromatic nature of pyrrole-derived structures makes them ideal candidates for building supramolecular assemblies through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. nih.govnih.gov These spontaneous self-assembly processes can lead to the formation of well-ordered nanostructures such as fibers, vesicles, and spheres. nih.gov The ability to form such assemblies is critical for applications in materials science and drug delivery. nih.govresearchgate.net For instance, three-component supramolecular systems have been designed for the highly specific detection of ions, where the assembly process, driven by coordination and intermolecular forces, triggers a detectable optical response. mdpi.com
Computational Design and Rational Engineering of Derivatives with Tailored Properties
Computational chemistry provides powerful tools for the rational design of molecules with specific, tailored properties, accelerating the discovery of new materials for organic electronics and other applications. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the electronic and photophysical properties of novel compounds before their synthesis. massey.ac.nzresearchgate.net
Key applications of computational design in this field include:
Predicting Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for designing materials for OLEDs and OPVs, as these energies govern charge injection, transport, and device efficiency. nih.gov
Simulating Spectra: Computational methods can predict UV-visible absorption and emission spectra, guiding the design of dyes and fluorescent probes with desired optical properties. rsc.org For aza-BODIPY derivatives, TD-DFT calculations have been successfully used to estimate absorption wavelengths and provide insights into structure-property relationships. massey.ac.nz
Understanding Reaction Mechanisms: DFT calculations can elucidate reaction pathways and transition states, helping to understand and predict chemical reactivity and regioselectivity, as demonstrated in studies of cycloaddition reactions. nih.govmdpi.com
Informing Ligand Design: In catalysis, computational models can probe the origin of selectivity and guide the design of new, more effective ligands.
This synergy between computational prediction and experimental synthesis allows for a more efficient, bottom-up approach to creating novel functional molecules based on scaffolds like this compound. rsc.org
Interdisciplinary Research Integrating this compound with Other Material Science Domains
The exploration of this compound in material science is venturing beyond its standalone properties and into interdisciplinary applications where it is integrated with other material domains. This forward-looking research is primarily focused on leveraging the unique electronic characteristics of the 2,5-diphenylpyrrole core and the reactive nature of the nitroso (-N=O) group. The key areas of this interdisciplinary research include the development of advanced polymers and sophisticated sensor technologies.
The integration of this compound into other material science fields is driven by the potential to create novel materials with tailored functionalities. The 2,5-diphenylpyrrole moiety is known for its electron-rich nature and propensity to form the basis of conductive polymers, while the nitroso group offers a reactive site for further chemical modifications and interactions. researchgate.netresearchgate.netgoogle.com
Integration into Polymer Science
The incorporation of this compound into polymer matrices is a significant area of investigation. This can be achieved through two primary strategies: the functionalization of existing polymers and the use of pyrrole derivatives as monomers for polymerization.
One promising approach involves the post-polymerization treatment of reactive polymers with nitroso compounds like this compound. justia.com This method allows for the grafting of the diphenylnitrosopyrrole moiety onto a polymer backbone, thereby modifying the polymer's properties. The functional group can enhance interaction with other materials, such as fillers in a composite, which can be particularly useful in reducing the hysteresis of rubber vulcanizates. justia.com
Another avenue of research is the synthesis of polymers from pyrrole derivatives. For instance, a derivative of 2,5-diphenylpyrrole, 1-vinyl-2,5-diphenyl pyrrole, has been polymerized to create materials for organic electroluminescent devices. google.com This suggests that this compound could be chemically modified to introduce a polymerizable group, such as a vinyl group, allowing it to be a monomer in the creation of novel polymers with unique optical and electronic properties. researchgate.netgoogle.com Polymers containing 2,5-diphenyl-pyrrole units have shown potential as organic semiconductors. researchgate.netresearchgate.net
The following interactive table summarizes potential polymer modifications involving this compound and their prospective applications.
| Integration Strategy | Resulting Polymer System | Potential Application Area | Key Rationale |
| Post-polymerization functionalization | Polymer backbone with pendant this compound groups | Advanced rubber composites, functional coatings | The nitroso group can react with the polymer, and the diphenylpyrrole moiety can improve filler interaction or surface properties. justia.com |
| Polymerization of a modified monomer | Conjugated polymer with this compound units in the main chain | Organic electronics, photovoltaics, organic light-emitting diodes (OLEDs) | The extended π-conjugation of the diphenylpyrrole system can lead to desirable semiconducting and electroluminescent properties. researchgate.netresearchgate.netgoogle.com |
| Blending with existing polymers | Polymer blend containing this compound | Smart materials, stimuli-responsive materials | The nitroso group could potentially interact with other components in the blend in response to external stimuli. |
Development of Advanced Sensor Technologies
The inherent properties of the pyrrole ring system make it an attractive candidate for the development of chemical sensors. iipseries.org The integration of this compound into sensor technology is an emerging area with significant potential. The strategy here revolves around the ability of the molecule to interact with specific analytes, leading to a detectable change in its physical or chemical properties.
Pyrrole derivatives are known to be effective components in sensors for various substances, including gases and ions. iipseries.orgmdpi.com The this compound molecule could be utilized in sensor design in several ways. The electron-rich pyrrole ring can interact with electron-deficient analytes, while the nitroso group provides a site for specific binding or reaction. For example, the nitroso group could potentially interact with nitrogen-containing gases, leading to a change in the electronic properties of the molecule that could be detected as a sensor signal. mdpi.com
Furthermore, the this compound can serve as a precursor for the synthesis of more complex sensor molecules, such as aza-BODIPY dyes. These dyes are known for their strong fluorescence and are used in developing fluorescent sensors. researchgate.netsci-hub.se The reaction of a nitrosopyrrole with another pyrrole derivative is a key step in the synthesis of these advanced sensor materials. sci-hub.se
The table below outlines potential sensor applications for this compound and its derivatives.
| Sensor Application | Sensing Mechanism | Target Analyte (Example) | Key Rationale |
| Chemoresistive Gas Sensor | Adsorption of gas molecules on a thin film of the material, leading to a change in electrical resistance. | Nitrogen oxides (NOx) | The nitroso group and the pyrrole ring can provide active sites for the adsorption of polar gas molecules. mdpi.commdpi.com |
| Fluorescent Chemical Sensor | Synthesis of a fluorescent derivative (e.g., aza-BODIPY) that changes its fluorescence properties upon binding to an analyte. | pH, metal ions | The nitroso group is a key functional group for the synthesis of aza-BODIPY dyes, which are excellent fluorophores for sensor applications. researchgate.netsci-hub.se |
| Colorimetric Sensor | A chemical reaction between the nitrosopyrrole and the analyte that results in a visible color change. | Reducing agents | The nitroso group can be reduced, leading to a change in the molecule's conjugation and thus its color. |
The interdisciplinary research that combines this compound with other material science domains holds the promise of developing next-generation materials with enhanced functionalities for a wide range of applications, from advanced electronics to sensitive diagnostic tools.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
